molecular formula C9H13BrClNO B1521508 3-(4-Bromophenyl)-DL-beta-alaninol hcl CAS No. 1159824-49-3

3-(4-Bromophenyl)-DL-beta-alaninol hcl

Cat. No. B1521508
CAS RN: 1159824-49-3
M. Wt: 266.56 g/mol
InChI Key: HHWNOQXZLDMMKU-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)propionic acid” is a laboratory chemical . Another compound, “1-Bromo-4-(trifluoromethoxy)benzene”, is also a laboratory chemical .


Synthesis Analysis

A study mentioned the synthesis of a pyrazoline derivative, “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)”, which was characterized by NMR and HPLC .


Chemical Reactions Analysis

A study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., "3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole" .


Physical And Chemical Properties Analysis

The compound “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO)” was synthesized and crystallized in the monoclinic system of P21/c space group .

Scientific Research Applications

Synthesis of NH-Sulfoximines

NH-Sulfoximines are valuable in medicinal chemistry due to their stability and biological activity. The compound can be used as a precursor in the synthesis of NH-Sulfoximines. A procedure involves the transformation of sulfides using ammonium carbamate and (diacetoxyiodo)benzene to transfer NH and O groups . This process is significant for creating sulfoximines that can serve as building blocks for pharmaceuticals.

Liquid Crystalline Materials

The bromophenyl group in the compound can be utilized to synthesize materials with liquid crystalline properties. These materials are crucial for display technologies, such as LCD screens. Research has shown that derivatives of 3-(4-Bromophenyl)-DL-beta-alaninol HCl can lead to new comb-shaped methacrylate oligomers with potential applications in advanced display technologies .

Safety and Hazards

The compound “3-(4-Bromophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Another compound, “1-Bromo-4-(trifluoromethoxy)benzene”, is also considered hazardous and may cause skin irritation .

Future Directions

A study examined whether the newly made pyrazoline derivative “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)” may have anti-neurotoxic potential .

properties

IUPAC Name

3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNOQXZLDMMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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